molecular formula C26H28N4 B12583598 1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- CAS No. 203451-57-4

1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-

Cat. No.: B12583598
CAS No.: 203451-57-4
M. Wt: 396.5 g/mol
InChI Key: OSAXAUGFHGPTOK-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core substituted with a phenylmethyl group and a piperazinyl-ethyl chain, making it a molecule of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The piperazinyl-ethyl chain is introduced through subsequent alkylation reactions using appropriate alkyl halides and piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, RNA, and proteins, affecting their function and stability.

    Pathways Involved: It may inhibit enzymes involved in DNA replication, transcription, and translation, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .

Properties

CAS No.

203451-57-4

Molecular Formula

C26H28N4

Molecular Weight

396.5 g/mol

IUPAC Name

2-benzyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole

InChI

InChI=1S/C26H28N4/c1-3-7-21(8-4-1)20-26-27-24-12-11-22(19-25(24)28-26)13-14-29-15-17-30(18-16-29)23-9-5-2-6-10-23/h1-12,19H,13-18,20H2,(H,27,28)

InChI Key

OSAXAUGFHGPTOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC3=C(C=C2)N=C(N3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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